![molecular formula C15H15NO6S2 B2933594 Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate CAS No. 897831-04-8](/img/structure/B2933594.png)
Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate” is a chemical compound that is part of a series of compounds that have been designed and synthesized for their antimicrobial, COX inhibitory and anti-inflammatory activities . It is related to other compounds such as “2-(4-methylsulfonyl phenyl) indole derivatives” and "4-Methylsulfonyl phenyl acetic acid" .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the methylsulfonyl phenyl group have been designed and synthesized for their potential antimicrobial properties. These compounds, including derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, have shown promising results against various strains of bacteria, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The ability to combat bacterial resistance makes these compounds significant in the development of new antimicrobial agents.
Anti-inflammatory Properties
The methylsulfonyl phenyl moiety has been evaluated for its COX inhibitory and anti-inflammatory activities. Derivatives of this compound have demonstrated good anti-inflammatory activity, with selectivity towards COX-2, which is beneficial for reducing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for developing safer anti-inflammatory therapies.
COX-2 Inhibition
Selective inhibition of the COX-2 enzyme is a targeted approach to relieve inflammation without the gastric side effects common with non-selective NSAIDs. Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate derivatives have been synthesized and evaluated for their selective COX-2 inhibitory activity, showing potential as safer alternatives to traditional NSAIDs .
Cardiovascular Safety
The cardiovascular side effects of selective COX-2 inhibitors are a significant concern. Research suggests that attaching a nitric oxide (NO) releasing group to these inhibitors, like those derived from Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, could mitigate these risks by maintaining a balance between vasodilatory prostacyclin and platelet activator thromboxane A2 .
Antidepressant Potential
New derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate have been explored as potential antidepressant agents. The synthesis and evaluation of these compounds aim to discover novel treatments for depression, expanding the therapeutic applications of the methylsulfonyl phenyl group .
Drug Development and ADME Prediction
The design and synthesis of new compounds with the methylsulfonyl phenyl pharmacophore, such as Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, involve in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. This process is crucial for understanding the drug-likeness and physicochemical properties of potential pharmaceuticals, guiding the development of effective and safe medications .
Propiedades
IUPAC Name |
methyl 4-[(3-methylsulfonylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-22-15(17)11-6-8-12(9-7-11)16-24(20,21)14-5-3-4-13(10-14)23(2,18)19/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFNOXRQVVBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.